N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-Acetamide, often referred to by its International Nonproprietary Name (INN) Rivaroxaban, is a small molecule belonging to the oxazolidinone class of compounds. [, , , ] Rivaroxaban is widely recognized for its potent and selective anticoagulant properties, specifically its direct inhibition of factor Xa (FXa) in the coagulation cascade. [, ]
Several methods for synthesizing Rivaroxaban have been reported in scientific literature. A key step involves the formation of the oxazolidinone ring. One approach utilizes a chiral epoxy intermediate derived from (S)-glycidol. [, ] This intermediate reacts with 4-(4-aminophenyl)morpholin-3-one, followed by cyclization to form the oxazolidinone core. Subsequent acylation with acetyl chloride introduces the acetamide moiety. [] Alternative synthetic routes involve different starting materials and reaction sequences but ultimately aim to construct the same Rivaroxaban molecule with high purity and yield. [, ]
Rivaroxaban possesses a distinct molecular structure characterized by an oxazolidinone ring substituted at the 5-position with a methylthiophene-2-carboxamide group and at the 3-position with a 4-(3-oxomorpholin-4-yl)phenyl group. [, ] The presence of the chlorothiophene moiety plays a crucial role in achieving high potency and good oral bioavailability. [] X-ray crystallography studies have elucidated the three-dimensional structure of Rivaroxaban and its binding mode with human FXa, highlighting the specific interactions responsible for its high affinity and selectivity. [, ] These structural insights are valuable for understanding its pharmacological properties.
Rivaroxaban exerts its anticoagulant effect through direct and selective inhibition of factor Xa (FXa). [, ] FXa is a key serine protease in the coagulation cascade, responsible for converting prothrombin to thrombin, ultimately leading to fibrin clot formation. [, , ] Rivaroxaban binds to the active site of FXa, preventing substrate binding and inhibiting its enzymatic activity. [, ] This mechanism of action effectively interrupts the coagulation cascade, preventing both thrombin generation and fibrin clot formation.
Rivaroxaban is a white to yellowish powder. [, ] It exhibits polymorphism, meaning it can exist in different crystal forms, each with unique physicochemical properties, including solubility and stability. [, , , ] The amorphous form of Rivaroxaban has also been reported, showing enhanced solubility compared to its crystalline counterparts. [, ] Understanding the impact of these different forms on bioavailability and therapeutic efficacy is crucial for pharmaceutical development.
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7